molecular formula C23H24O11 B15288137 5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one

5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one

Cat. No.: B15288137
M. Wt: 476.4 g/mol
InChI Key: FYSYTMFBANOLPM-LDBVRRDLSA-N
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Description

5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes a glucopyranosyl group and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, including glycosylation and methylation reactions. The starting materials often include flavonoid precursors and glucopyranosyl donors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pH conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: The compound may induce apoptosis and inhibit the proliferation of cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with potential anticancer activity.

    Rutin: A glycosylated flavonoid with various biological activities.

Uniqueness

5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the presence of both glucopyranosyl and methoxyphenyl groups, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C23H24O11

Molecular Weight

476.4 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C23H24O11/c1-30-11-6-15-19(12(8-18(26)32-15)10-3-4-14(31-2)13(25)5-10)16(7-11)33-23-22(29)21(28)20(27)17(9-24)34-23/h3-8,17,20-25,27-29H,9H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1

InChI Key

FYSYTMFBANOLPM-LDBVRRDLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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